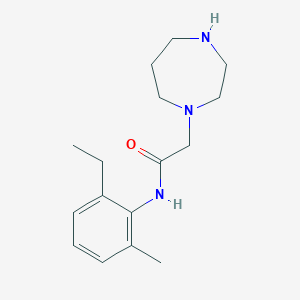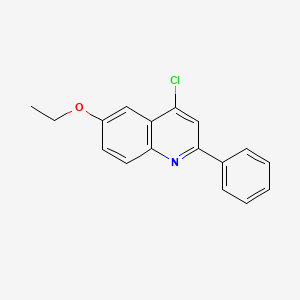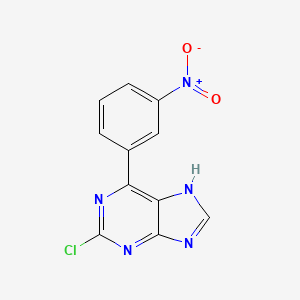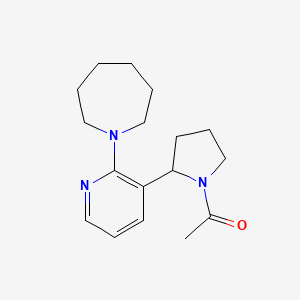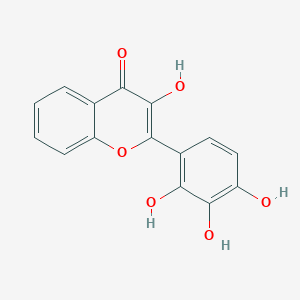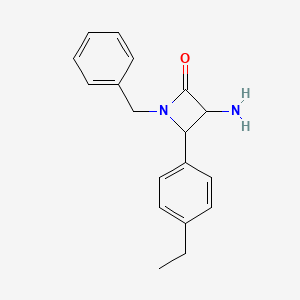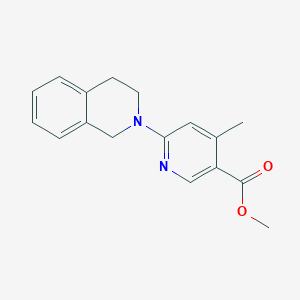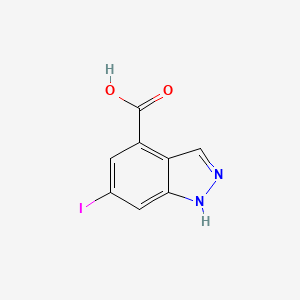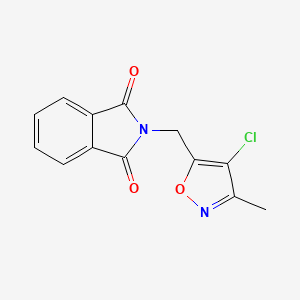
4-Chloro-3-methyl-5-(phthalimidomethyl)isoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-3-methyl-5-(phthalimidomethyl)isoxazole is a heterocyclic compound with significant applications in various fields, including medicinal chemistry and industrial processes. Its molecular formula is C13H9ClN2O3, and it features a five-membered isoxazole ring, which is a common scaffold in many biologically active molecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-methyl-5-(phthalimidomethyl)isoxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chloro-3-methylisoxazole with phthalimide in the presence of a base. The reaction conditions often involve refluxing in a suitable solvent such as methanol or ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
化学反応の分析
Types of Reactions
4-Chloro-3-methyl-5-(phthalimidomethyl)isoxazole undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
科学的研究の応用
4-Chloro-3-methyl-5-(phthalimidomethyl)isoxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Chloro-3-methyl-5-(phthalimidomethyl)isoxazole involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
- 4-Chloro-3-methylisoxazole
- 5-Phthalimidomethylisoxazole
- 3-Methyl-5-(phthalimidomethyl)isoxazole
Uniqueness
4-Chloro-3-methyl-5-(phthalimidomethyl)isoxazole is unique due to the presence of both the chlorine atom and the phthalimidomethyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in similar compounds .
特性
CAS番号 |
80728-25-2 |
|---|---|
分子式 |
C13H9ClN2O3 |
分子量 |
276.67 g/mol |
IUPAC名 |
2-[(4-chloro-3-methyl-1,2-oxazol-5-yl)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C13H9ClN2O3/c1-7-11(14)10(19-15-7)6-16-12(17)8-4-2-3-5-9(8)13(16)18/h2-5H,6H2,1H3 |
InChIキー |
CDOQSUXSFDCCMO-UHFFFAOYSA-N |
正規SMILES |
CC1=NOC(=C1Cl)CN2C(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Amino-1-(2,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B15063866.png)
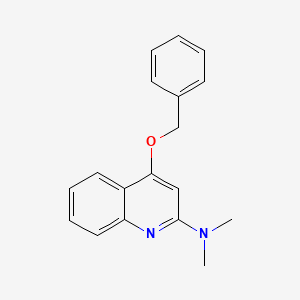
![1,3-Dioxo-1,3-dihydrobenzo[de]isochromene-4-sulfonic acid](/img/structure/B15063878.png)
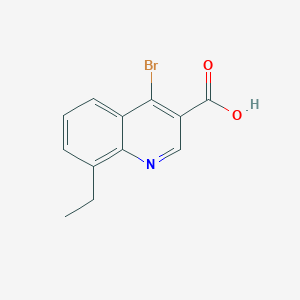
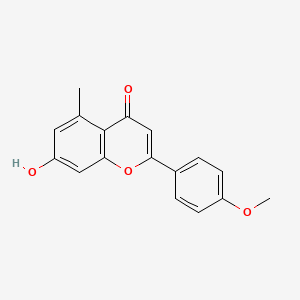
![4-(5-Chloro-3-ethylimidazo[1,2-a]pyridin-2-yl)-1,2,5-thiadiazol-3-amine](/img/structure/B15063889.png)
